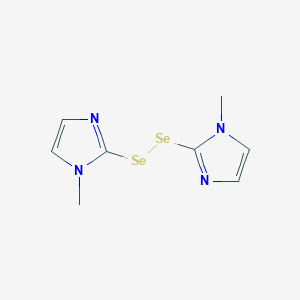
1H-Imidazole, 2,2'-diselenobis[1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2,2’-diselenobis[1-methyl-] is a unique compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,2’-diselenobis[1-methyl-] typically involves the cyclization of amido-nitriles under mild reaction conditions. The process may include nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The inclusion of various functional groups, such as arylhalides and aromatic heterocycles, is possible under these conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for scalability, ensuring high yields, and maintaining the purity of the final product. The use of advanced catalytic systems and continuous flow reactors may enhance the efficiency of industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2,2’-diselenobis[1-methyl-] undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce various imidazole derivatives with different functional groups.
Scientific Research Applications
1H-Imidazole, 2,2’-diselenobis[1-methyl-] has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research explores its potential as an antioxidant and its role in redox biology, given selenium’s known biological importance.
Industry: It may be used in the development of new materials with unique electronic or catalytic properties.
Mechanism of Action
The mechanism by which 1H-Imidazole, 2,2’-diselenobis[1-methyl-] exerts its effects involves its interaction with molecular targets through its selenium atoms. Selenium can participate in redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. The imidazole ring can also interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 1H-Imidazole, 1-methyl-
- 1H-Imidazole, 1,2-dimethyl-
- 1H-Imidazole, 2-seleno-
Comparison: 1H-Imidazole, 2,2’-diselenobis[1-methyl-] is unique due to the presence of two selenium atoms, which impart distinct redox properties and potential biological activities In contrast, other imidazole derivatives may lack selenium and thus exhibit different chemical and biological behaviors
Properties
CAS No. |
678996-64-0 |
|---|---|
Molecular Formula |
C8H10N4Se2 |
Molecular Weight |
320.1 g/mol |
IUPAC Name |
1-methyl-2-[(1-methylimidazol-2-yl)diselanyl]imidazole |
InChI |
InChI=1S/C8H10N4Se2/c1-11-5-3-9-7(11)13-14-8-10-4-6-12(8)2/h3-6H,1-2H3 |
InChI Key |
MNSWETYKLKWBEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1[Se][Se]C2=NC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















